molecular formula C8H9N3 B1362601 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine CAS No. 7471-05-8

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B1362601
CAS No.: 7471-05-8
M. Wt: 147.18 g/mol
InChI Key: BPPSPXOWNGOEGL-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties that make it a valuable building block in synthetic chemistry.

Biochemical Analysis

Biochemical Properties

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as acetate synthase, affecting the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine . These interactions can lead to the inhibition of protein synthesis, thereby influencing cellular functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can interfere with DNA synthesis and cell division, leading to altered cellular growth and function . This compound’s ability to modulate these critical cellular processes makes it a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It primarily inhibits enzyme activity, such as acetate synthase, which disrupts the synthesis of essential amino acids and proteins . This inhibition can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential as a biochemical modulator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods or under certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of protein synthesis and cellular growth.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular apoptosis or necrosis . These dosage-dependent effects underscore the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid synthesis. It interacts with enzymes like acetate synthase, influencing the metabolic flux and levels of metabolites such as valine, leucine, and isoleucine . These interactions can lead to significant alterations in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific cellular compartments or organelles, where it can interact with target biomolecules and modulate their activity . This precise localization is essential for the compound’s efficacy in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carbaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: The nitrogen atoms in the imidazole and pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the dihydro component.

    2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Contains a phenol group instead of a pyridine ring.

    2-(4,5-Dihydro-1H-imidazol-2-yl)benzene: Features a benzene ring instead of a pyridine ring.

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine is unique due to the combination of the imidazole and pyridine rings, which imparts distinct electronic and steric properties. This combination allows for unique reactivity and interaction profiles, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPSPXOWNGOEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323297
Record name 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-05-8
Record name 7471-05-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pyridinecarboxaldehyde (0.95 ml, 10 mmol) is added into a reaction flask containing 20 ml of methylene chloride and ethylene diamine (0.78 ml, 10.5 mmol) is added. After the reaction is carried out at 0° C. for 20 minutes, N-bromosuccinimide (1.87 g, 10.5 mmol) is added. The reaction temperature is slowly raised from 0° C. to the room temperature and the reaction is further carried out for 24 hrs at the room temperature. 10% sodium hydroxide solution is added to have the solution become alkaline. After extraction with a small amount of methylene chloride is carried out for 2 times, the organic layer is collected and concentrated to obtain white solids. After purified by silicone chromatographic column, the product pyil is obtained. The yield is about 90%. 1H NMR (400 MHz, CDCl3): δ 8.55-8.54 (m, 1 H), 8.11 (d, 1 H, J=7.6 Hz), 7.76-7.71 (m, 1 H), 7.34-7.21 (m, 1 H), 3.82 (s, 4 H).
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0.95 mL
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1.87 g
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0 (± 1) mol
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0.78 mL
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20 mL
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Synthesis routes and methods II

Procedure details

8.3 Grams (80 mM) of 2-cyanopyridine was dissolved in 80 ml absolute ethanol and placed in a 250 ml round-bottom flask. 20 Ml of hydrazine hydrate (90%) in 30 ml of ethanol was added to it in one portion and stirred at room temperature for 5 hours. TLC (15:35 chloroform/n-pentane on silica gel) showed no starting material. The reaction mixture was then treated with 25 ml acetone and stirred for 1 hour. It was concentrated to about 100 ml, when a yellow precipitate formed. The latter was washed with water and filtered, to give 9.5 g (65%) yellow crystals. They were dried in vacuo overnight, after which the melting point was 95°-97° C.
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0 (± 1) mol
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80 mL
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30 mL
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chloroform n-pentane
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25 mL
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Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the dihedral angle between the pyridine and imidazoline rings in the structure of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine?

A1: The abstract mentions that the pyridine and imidazoline rings in this compound are slightly twisted, forming a dihedral angle of 7.96° []. This twist suggests a lack of planarity in the molecule, which could impact its ability to interact with other molecules, such as potential biological targets. This non-planarity could arise from steric hindrance between the hydrogen atoms on the imidazoline ring and the lone pair electrons on the pyridine nitrogen. Understanding the molecule's three-dimensional shape is crucial for comprehending its potential reactivity and biological activity.

Q2: How do intermolecular interactions contribute to the crystal packing of this compound?

A2: The crystal structure of this compound is stabilized by a network of intermolecular interactions []. N—H⋯N hydrogen bonds link neighboring molecules, forming one-dimensional chains along the a-axis. Additionally, C—H⋯π and π–π interactions further contribute to the crystal packing stability. These interactions play a crucial role in determining the compound's physical properties, such as melting point and solubility.

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